(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid
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Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and an ethenyl group attached to the second carbon of the ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ethenylation: The ethenyl group is introduced through a reaction with a suitable ethenylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group or other functional groups, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the Boc group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Alkanes or alcohols.
Substitution Products: Compounds with different functional groups replacing the Boc or ethenyl groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.
Biology:
Peptide Synthesis: The compound can be used in the synthesis of peptides, where the Boc group protects the amino group during coupling reactions.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications and are studied for their biological activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the Boc group acts as a protecting group, preventing unwanted reactions at the nitrogen atom. The ethenyl group can participate in various chemical reactions, providing a handle for further functionalization. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in having a Boc group but lacks the pyrrolidine ring and ethenyl group.
4-Methoxyphenethylamine: Contains an amine group but differs in structure and functional groups.
3-Bromo-5-fluoropyridine-2-carboxylic acid: Shares the carboxylic acid functionality but has a different ring structure and substituents.
Uniqueness:
Structural Features: The combination of the Boc-protected pyrrolidine ring and the ethenyl group makes this compound unique.
Reactivity: The presence of both protecting and reactive groups allows for versatile applications in synthesis.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
SZASDMYSWHAHCN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(C=C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O |
Origin of Product |
United States |
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